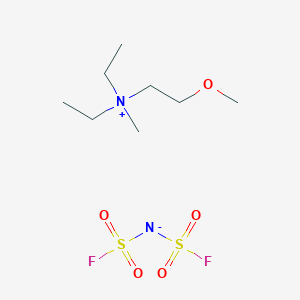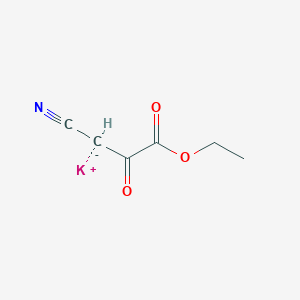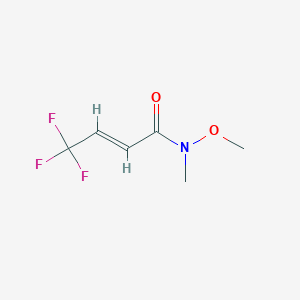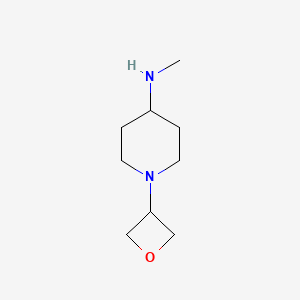![molecular formula C13H24N2O2 B1403739 8-Aminomethyl-3-Boc-3-Azabicyclo[3.2.1]octan CAS No. 1363381-83-2](/img/structure/B1403739.png)
8-Aminomethyl-3-Boc-3-Azabicyclo[3.2.1]octan
Übersicht
Beschreibung
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is a chemical compound with the IUPAC name tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.
Result of Action
Compounds with similar structures have shown good nematicidal activities , suggesting potential bioactivity.
Biochemische Analyse
Biochemical Properties
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular processes can be significant, making it a valuable tool for short-term studies .
Dosage Effects in Animal Models
The effects of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity. At higher doses, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can affect the levels of specific metabolites, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane are critical for its biological activity and function .
Subcellular Localization
The subcellular localization of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane within cells can influence its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
The synthesis of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Formation of Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Tropane alkaloids: These natural products have a similar bicyclic structure and are known for their biological activities.
The uniqueness of 8-Aminomethyl-3-boc-3-azabicyclo[32
Eigenschaften
IUPAC Name |
tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVRMWNBGATCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)


![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)


![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)


![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine](/img/structure/B1403672.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)

![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
